molecular formula C24H26FN3O4 B14999577 1-(4-Ethoxyphenyl)-3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

Cat. No.: B14999577
M. Wt: 439.5 g/mol
InChI Key: ZIQDYONDGXTCIQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the 4-ethoxyphenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the 3-fluorobenzoyl piperidine moiety: This can be done through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Scalability considerations: to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-{[1-(3-chlorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione
  • 1-(4-Methylphenyl)-3-{[1-(3-bromobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

Uniqueness

1-(4-Ethoxyphenyl)-3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the fluorobenzoyl moiety may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C24H26FN3O4

Molecular Weight

439.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(3-fluorobenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H26FN3O4/c1-2-32-20-8-6-19(7-9-20)28-22(29)15-21(24(28)31)26-18-10-12-27(13-11-18)23(30)16-4-3-5-17(25)14-16/h3-9,14,18,21,26H,2,10-13,15H2,1H3

InChI Key

ZIQDYONDGXTCIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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